molecular formula C8H4Br2ClFO B12975579 2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone

2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone

Cat. No.: B12975579
M. Wt: 330.37 g/mol
InChI Key: PGEXYCRYRNJKQF-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H4Br2ClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone can be achieved through several methods. One common approach involves the bromination of 1-(4-bromo-5-chloro-2-fluorophenyl)ethanone using bromine in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ketone group can lead to the formation of alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl ethanones, while oxidation and reduction reactions produce carboxylic acids and alcohols, respectively.

Scientific Research Applications

2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone: Similar in structure but lacks the additional bromine atom.

    2-Bromo-4’-fluoroacetophenone: Contains a fluorine atom but differs in the position of the bromine atom.

Uniqueness

2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone is unique due to the presence of multiple halogen atoms, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The combination of bromine, chlorine, and fluorine atoms provides distinct chemical properties that are not found in similar compounds.

Properties

Molecular Formula

C8H4Br2ClFO

Molecular Weight

330.37 g/mol

IUPAC Name

2-bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone

InChI

InChI=1S/C8H4Br2ClFO/c9-3-8(13)4-1-6(11)5(10)2-7(4)12/h1-2H,3H2

InChI Key

PGEXYCRYRNJKQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)C(=O)CBr

Origin of Product

United States

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